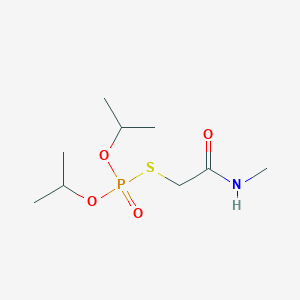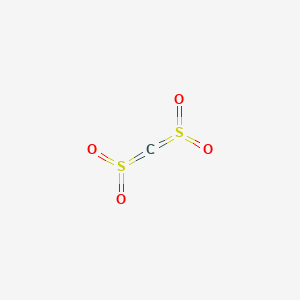
Bis(dioxo-lambda~6~-sulfanylidene)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound characterized by the presence of two dioxo-lambda~6~-sulfanylidene groups attached to a central methane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dioxo-lambda~6~-sulfanylidene)methane typically involves the reaction of thiols with appropriate oxidizing agents. One common method is the oxidative coupling of thiols, which can be catalyzed by various metal catalysts such as copper. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dioxo-lambda~6~-sulfanylidene)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: The dioxo-lambda~6~-sulfanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Copper, palladium.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Bis(dioxo-lambda~6~-sulfanylidene)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur-related biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which bis(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dioxo-lambda~6~-sulfanylidene)ethane
- (Dioxido-lambda~6~-sulfanylidene)methanethiol
Uniqueness
Bis(dioxo-lambda~6~-sulfanylidene)methane is unique due to its specific structural configuration and the presence of two dioxo-lambda~6~-sulfanylidene groups. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
27230-22-4 |
|---|---|
Formule moléculaire |
CO4S2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
disulfonylmethane |
InChI |
InChI=1S/CO4S2/c2-6(3)1-7(4)5 |
Clé InChI |
HOKNTYWEKQQKGV-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)=S(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)

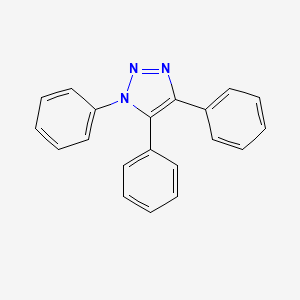
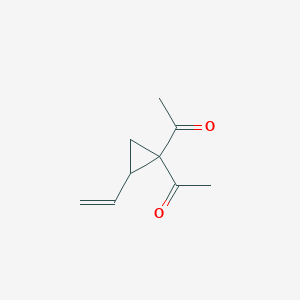
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)

![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
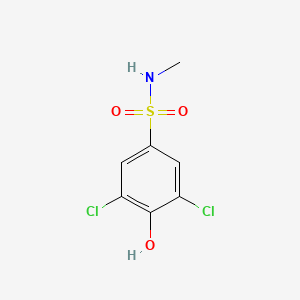

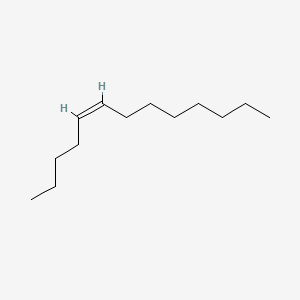
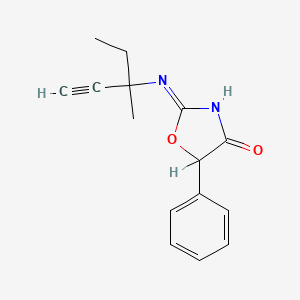
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
